molecular formula C6H16K2O24P6 B10822792 dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate

dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate

Cat. No.: B10822792
M. Wt: 736.22 g/mol
InChI Key: LFTTXUFEVNNTHA-OKBOCSEJSA-L
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Description

. This compound is a derivative of phytic acid, which is a naturally occurring substance found in plant seeds. It is known for its ability to chelate metal ions, making it useful in various applications, including food preservation and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate typically involves the reaction of phytic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where phytic acid is dissolved and then neutralized with potassium hydroxide to form the dipotassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and precipitation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where phytic acid and potassium hydroxide are mixed under controlled conditions. The resulting solution is then subjected to filtration and drying to obtain the pure dipotassium salt. The industrial process ensures high yield and purity of the product, making it suitable for various commercial applications .

Chemical Reactions Analysis

Types of Reactions

Dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate primarily involves its ability to chelate metal ions. By binding to metal ions, it prevents their participation in unwanted chemical reactions, thereby stabilizing the system. This chelation process is crucial in various biological and industrial applications where metal ion control is necessary .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate is unique due to its specific potassium ion content, which influences its solubility and reactivity compared to other phytate salts. This makes it particularly suitable for applications where potassium ions are preferred or required .

Properties

Molecular Formula

C6H16K2O24P6

Molecular Weight

736.22 g/mol

IUPAC Name

dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate

InChI

InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2/t1-,2-,3?,4?,5-,6+;;/m0../s1

InChI Key

LFTTXUFEVNNTHA-OKBOCSEJSA-L

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[K+].[K+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+]

Origin of Product

United States

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